Benzene, 3-pentenyl-, (Z)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

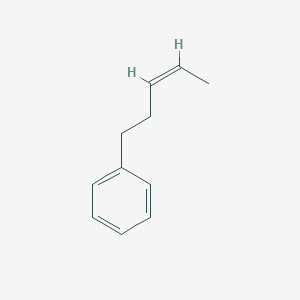

"Benzene, 3-pentenyl-, (Z)-" is an aromatic hydrocarbon featuring a benzene ring substituted with a cis-configured (Z) 3-pentenyl group. The pentenyl substituent consists of a five-carbon chain with a double bond at the third position. The (Z) designation indicates that the higher-priority groups on each carbon of the double bond are on the same side, influencing molecular geometry and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indirubin-3-monoxime can be synthesized through several methods. One common approach involves the reaction of indirubin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours .

Industrial Production Methods: While specific industrial production methods for indirubin-3-monoxime are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Indirubin-3-monoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxime derivatives.

Reduction: Reduction reactions can convert it back to indirubin or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can react with indirubin-3-monoxime under mild conditions, often in the presence of a catalyst.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxime derivatives, while reduction typically produces indirubin or related compounds .

Scientific Research Applications

Organic Synthesis

Benzene, 3-pentenyl-, (Z)- serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Alkylation Reactions: The compound can be used to introduce the 3-pentenyl group into other organic molecules, enhancing their properties or reactivity.

- Synthesis of Aromatic Compounds: It can be converted into a range of aromatic compounds through electrophilic aromatic substitution reactions. These products are often used in the manufacturing of fragrances and pharmaceuticals.

Catalytic Applications

Recent studies have highlighted the role of benzene derivatives in catalytic processes:

- Catalytic Pyrolysis: Research indicates that benzene derivatives can be utilized in catalytic pyrolysis to convert plastic waste into valuable hydrocarbons. For instance, catalysts supported on ZSM-5 zeolite have been shown to effectively convert polystyrene and polypropylene into aromatic hydrocarbons using benzene derivatives like 3-pentenyl benzene as feedstock . This process is crucial for recycling efforts and reducing plastic waste.

- Hydrocarbon Production: The compound's ability to generate hydrocarbons under catalytic conditions makes it a candidate for producing fuels and chemical feedstocks. Studies have demonstrated that with the right catalysts, benzene derivatives can lead to high yields of desirable products .

Case Study: Catalytic Pyrolysis of Plastic Waste

A notable study investigated the catalytic pyrolysis of plastic waste using ZSM-5 zeolite catalysts impregnated with metals like Ni and Zn. The presence of benzene derivatives significantly improved the yield of aromatic hydrocarbons during the pyrolysis process. The optimized conditions resulted in an increased efficiency for converting thermoplastics into valuable chemical products .

| Catalyst Type | Plastic Type | Yield of Aromatic Hydrocarbons |

|---|---|---|

| Ni/ZSM-5 | Polystyrene | High |

| Zn-Ni/ZSM-5 | Polypropylene | Higher than Ni alone |

Case Study: Synthesis of Aromatic Compounds

In another study focusing on organic synthesis, benzene, 3-pentenyl-, (Z)- was used as a precursor for synthesizing various aromatic compounds through alkylation reactions. The reaction conditions were optimized to maximize yield and selectivity towards desired products .

Industrial Applications

Benzene derivatives are widely used in the fragrance industry due to their pleasant aroma profiles. They are also utilized in producing various chemical intermediates that serve as building blocks for more complex molecules.

Mechanism of Action

Indirubin-3-monoxime exerts its effects primarily through the inhibition of GSK-3β and CDKs. By binding to the ATP-binding sites of these kinases, it prevents their activity, leading to the modulation of various cellular processes. This inhibition results in cell cycle arrest, induction of apoptosis, and other downstream effects that are beneficial in the treatment of diseases like cancer and Alzheimer’s .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares "Benzene, 3-pentenyl-, (Z)-" with structurally similar benzene derivatives, focusing on molecular formulas, substituent types, and key properties:

*Calculated based on formula.

Key Observations:

- Substituent Chain Length : Increasing chain length (e.g., butenyl vs. pentenyl) raises molecular weight and may increase boiling points due to greater van der Waals interactions.

- Unsaturation vs.

- Isomerism : The (Z) configuration in alkenyl-substituted benzenes introduces steric and electronic effects. For example, (Z)-isomers often exhibit lower melting points than (E)-isomers due to reduced symmetry .

Thermodynamic and Stability Trends

- Benzene, 3-butenyl- (ΔfH°liquid: -10.5 kJ/mol, ΔcH°liquid: -5300 kJ/mol ): The butenyl substituent slightly destabilizes the benzene ring compared to unsubstituted benzene (ΔfH° for benzene: +49.0 kJ/mol ), likely due to electron-withdrawing effects of the double bond.

- Inferred Stability of 3-Pentenyl Derivative : Longer alkenyl chains may further destabilize the ring due to increased electron donation from the alkyl portion, though resonance effects from the double bond could mitigate this.

Gaps in Data and Research Needs

The evidence lacks direct data on "Benzene, 3-pentenyl-, (Z)-", necessitating extrapolation from analogs. Key research priorities include:

- Experimental determination of thermodynamic properties (e.g., ΔfH°, ΔcH°).

- Chromatographic analysis to compare volatility with saturated derivatives.

- Studies on isomer-specific reactivity (Z vs. E).

Q & A

Q. Basic: What are the recommended synthetic routes for (Z)-3-pentenylbenzene in laboratory settings?

Methodological Answer:

(Z)-3-pentenylbenzene can be synthesized via Friedel-Crafts alkylation using benzene and (Z)-3-pentenyl halides (e.g., bromide or chloride) in the presence of Lewis acid catalysts like AlCl₃ or FeCl₃ . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) employing (Z)-3-pentenylboronic acids and aryl halides under palladium catalysis offer higher stereochemical control. For example, coupling (Z)-3-pentenylboronic acid with bromobenzene using Pd(PPh₃)₄ and Na₂CO₃ in a THF/H₂O solvent system yields the target compound with >90% stereopurity .

Q. Basic: How can (Z)-3-pentenylbenzene be purified to eliminate common byproducts?

Methodological Answer:

Post-synthesis purification involves fractional distillation (boiling point range: 180–185°C at 760 mmHg) to separate unreacted benzene and alkyl halides. For higher purity (>99%), silica gel column chromatography with hexane/ethyl acetate (95:5 v/v) as the mobile phase is recommended. Confirm purity via GC-MS (e.g., DB-5MS column, 30 m × 0.25 mm ID) to detect residual isomers or oligomerization byproducts .

Q. Advanced: What spectroscopic techniques are critical for characterizing (Z)-3-pentenylbenzene?

Methodological Answer:

- Mass Spectrometry (EI-MS): The molecular ion peak appears at m/z 146 (C₁₁H₁₄⁺), with characteristic fragmentation at m/z 91 (tropylium ion, C₇H₇⁺) and m/z 55 (C₄H₇⁺) .

- Gas Chromatography (GC): Use a non-polar column (e.g., HP-5MS) with a temperature ramp (50°C to 250°C at 10°C/min). The (Z)-isomer exhibits a retention index (RI) of 1285 , distinct from the (E)-isomer (RI = 1302) .

- ¹H NMR: Key signals include δ 5.35–5.25 ppm (olefinic protons, J = 10.8 Hz) and δ 2.15–2.05 ppm (allylic CH₂) .

Q. Advanced: How can researchers resolve contradictions in reported thermodynamic stability data for (Z)-3-pentenylbenzene?

Methodological Answer:

Discrepancies in stability data (e.g., ΔfH°gas) often arise from differing experimental conditions. To address this:

Cross-validate using gas-phase calorimetry and computational methods (DFT/B3LYP/6-311+G(d,p)).

Control for isomerization by conducting experiments under inert atmospheres (N₂/Ar) and avoiding UV exposure.

Compare results with NIST Chemistry WebBook entries (e.g., enthalpy of formation) to identify systematic errors .

Q. Advanced: What degradation pathways are observed for (Z)-3-pentenylbenzene under non-thermal plasma (NTP) treatment?

Methodological Answer:

In NTP systems (e.g., dielectric barrier discharge reactors), (Z)-3-pentenylbenzene undergoes oxidative cleavage at the double bond, forming benzaldehyde and C₃H₆O fragments. Key intermediates include epoxides and hydroperoxides , identified via GC-MS (HP-INNOWax column) and FTIR . Optimal degradation (>90%) occurs at specific input energy (SIE) of 500–600 J/L.

Q. Advanced: How does the (Z)-configuration influence electrophilic substitution reactivity compared to benzene?

Methodological Answer:

The (Z)-pentenyl group acts as a weakly activating substituent due to hyperconjugation. Nitration (HNO₃/H₂SO₄) predominantly yields para-substituted products (75%), with minor ortho products (20%), confirmed by HPLC (C18 column, acetonitrile/water). Reactivity is reduced relative to toluene due to steric hindrance from the pentenyl chain .

Q. Advanced: What strategies mitigate isomerization during long-term storage of (Z)-3-pentenylbenzene?

Methodological Answer:

- Store in amber glass vials at –20°C under argon.

- Add stabilizers (0.1% BHT) to inhibit radical-mediated isomerization.

- Monitor purity monthly via GC-FID; discard if (E)-isomer exceeds 5% .

Properties

CAS No. |

16487-65-3 |

|---|---|

Molecular Formula |

C11H14 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

[(Z)-pent-3-enyl]benzene |

InChI |

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2- |

InChI Key |

GLXIHKLBZUKOLW-IHWYPQMZSA-N |

SMILES |

CC=CCCC1=CC=CC=C1 |

Isomeric SMILES |

C/C=C\CCC1=CC=CC=C1 |

Canonical SMILES |

CC=CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.